molecular formula C21H24FNO6S B14992458 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B14992458
M. Wt: 437.5 g/mol
InChI Key: HZPDXRBYPMDHEY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dioxidotetrahydrothiophene ring, a fluorine atom, and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring and the introduction of the fluorine and trimethoxybenzyl groups. Common synthetic routes may involve the use of reagents such as thionyl chloride, fluorinating agents, and methoxybenzyl derivatives. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-isobutylbenzamide
  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the trimethoxybenzyl group, in particular, may enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C21H24FNO6S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H24FNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(15-8-9-30(25,26)13-15)21(24)16-6-4-5-7-17(16)22/h4-7,10-11,15H,8-9,12-13H2,1-3H3

InChI Key

HZPDXRBYPMDHEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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